4-Octanoylphenethyl acetate
Overview
Description
“4-Octanoylphenethyl acetate” is a chemical compound with the molecular formula C18H26O3 . Its average mass is 290.397 Da and its monoisotopic mass is 290.188202 Da .
Molecular Structure Analysis
The molecular structure of “4-Octanoylphenethyl acetate” consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . It’s important to note that the exact structure can influence the compound’s properties and reactivity.
Physical And Chemical Properties Analysis
“4-Octanoylphenethyl acetate” has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 406.6±28.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .
Scientific Research Applications
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 . Fingolimod is a drug used in the treatment of multiple sclerosis .
- The application of this compound in pharmaceutical research involves its use as an impurity standard in the quality control and development of Fingolimod .
- The methods of application typically involve analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
- Acetylacetonates, which are similar in structure to 4-Octanoylphenethyl acetate, are used as precursors for nanoparticle research, polymer science, and catalysis .
- These compounds are used in a variety of catalyzed reactions .
- The methods of application often involve the use of these compounds as catalysts in organic syntheses .
- The outcomes of such research can lead to the development of new materials and applications in various scientific fields .
- Acetate-based ionic liquids (AcILs), which are similar in structure to 4-Octanoylphenethyl acetate, have unique characteristics that make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
- These compounds display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
- The methods of application often involve the use of these compounds in various energy-related processes .
- The outcomes of such research can lead to the development of new energy technologies and applications .
Pharmaceutical Research
Organic Synthesis
Energy and Petrochemical Industry
- 4-Octanoylphenethyl acetate is a chemical compound with the molecular formula C18H26O3 .
- It can be used in chemical research as a reference compound or a reactant .
- The methods of application typically involve standard laboratory procedures in organic chemistry .
- The outcomes of such research can lead to the synthesis of new compounds or the development of new synthetic methods .
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 .
- It can be used in quality control during the production of Fingolimod, a drug used in the treatment of multiple sclerosis .
- The methods of application typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
- Acetate-based compounds, which are similar in structure to 4-Octanoylphenethyl acetate, can be used in material science .
- These compounds can be used in the synthesis of new materials .
- The methods of application often involve the use of these compounds in various material synthesis processes .
- The outcomes of such research can lead to the development of new materials with unique properties .
Chemical Research
Quality Control
Material Science
- 4-Octanoylphenethyl acetate is a chemical compound with the molecular formula C18H26O3 .
- It can be used in chemical research as a reference compound or a reactant .
- The methods of application typically involve standard laboratory procedures in organic chemistry .
- The outcomes of such research can lead to the synthesis of new compounds or the development of new synthetic methods .
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 .
- It can be used in quality control during the production of Fingolimod, a drug used in the treatment of multiple sclerosis .
- The methods of application typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
- Acetate-based compounds, which are similar in structure to 4-Octanoylphenethyl acetate, can be used in material science .
- These compounds can be used in the synthesis of new materials .
- The methods of application often involve the use of these compounds in various material synthesis processes .
- The outcomes of such research can lead to the development of new materials with unique properties .
Chemical Research
Quality Control
Material Science
Safety And Hazards
properties
IUPAC Name |
2-(4-octanoylphenyl)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCTTARENKHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617189 | |
Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octanoylphenethyl acetate | |
CAS RN |
162358-03-4 | |
Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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